Bienvenue dans la boutique en ligne BenchChem!

N,N-diethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Anticonvulsant MES seizure model Sc-PTZ seizure model

N,N-Diethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 892428-62-5) is a synthetic small-molecule heterocycle that integrates a pyridin-4-yl-substituted 1,3,4-oxadiazole core, a thioether bridge, and an N,N-diethylacetamide terminus. This architecture embeds three pharmacophore‑defining features within a single, commercially tractable scaffold: a pyridine ring for π-stacking and hydrogen-bonding, a 1,3,4-oxadiazole bioisostere of amide and ester functionalities, and a sulfanylacetamide linker that enables modular diversification.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36
CAS No. 892428-62-5
Cat. No. B2772300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
CAS892428-62-5
Molecular FormulaC13H16N4O2S
Molecular Weight292.36
Structural Identifiers
SMILESCCN(CC)C(=O)CSC1=NN=C(O1)C2=CC=NC=C2
InChIInChI=1S/C13H16N4O2S/c1-3-17(4-2)11(18)9-20-13-16-15-12(19-13)10-5-7-14-8-6-10/h5-8H,3-4,9H2,1-2H3
InChIKeyJBCYCUFLXVPLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

892428-62-5 Procurement & Differentiation Guide: Core Structural & Pharmacophoric Identity of a Pyridinyl-1,3,4-Oxadiazole-Sulfanyl Acetamide


N,N-Diethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 892428-62-5) is a synthetic small-molecule heterocycle that integrates a pyridin-4-yl-substituted 1,3,4-oxadiazole core, a thioether bridge, and an N,N-diethylacetamide terminus . This architecture embeds three pharmacophore‑defining features within a single, commercially tractable scaffold: a pyridine ring for π-stacking and hydrogen-bonding, a 1,3,4-oxadiazole bioisostere of amide and ester functionalities, and a sulfanylacetamide linker that enables modular diversification [1]. The compound is cataloged as a research-grade chemical (MW 292.36 g/mol) intended exclusively for laboratory use . Critically, even minor structural alterations to this scaffold—such as replacing the diethylacetamide group with a benzothiazolylacetamide—redirect biological activity from anticancer cytotoxicity to anticonvulsant efficacy, underscoring that the specific substitution pattern is the primary determinant of bioactivity profile [2].

Why Generic Substitution of 892428-62-5 with 'Similar' 1,3,4-Oxadiazole Analogs Fails: Pharmacophore-Level Evidence


In-class 1,3,4-oxadiazole compounds cannot be freely interchanged because bioactivity is exquisitely sensitive to the identity of both the C5 substituent on the oxadiazole ring and the N-substituent on the acetamide tail. The pyridin-4-yl group at C5 enables a discrete set of intermolecular interactions (π–π stacking, metal coordination, hydrogen bonding) that a phenyl, benzyl, or trimethoxyphenyl substitution does not replicate [1][2]. Concurrently, the N,N-diethylacetamide terminus confers distinct steric and electronic properties relative to N-phenyl, N-benzothiazolyl, or N-cyclohexyl analogs [3]. A direct example: the benzothiazolyl-acetamide analog (compound 4m) derived from the same pyridin-4-yl-oxadiazole-sulfanyl core shows potent anticonvulsant activity (protection at 30 mg/kg in MES and Sc-PTZ models) rather than the anticancer profile observed for pyridine-oxadiazole derivatives, demonstrating that the acetamide N-substituent acts as a bioactivity switch [3]. Consequently, procurement decisions based solely on core scaffold similarity without verifying the exact substitution pattern risk acquiring a compound with a fundamentally different—and experimentally unpredictable—biological readout.

892428-62-5 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Anticonvulsant Efficacy vs. Core-Matched Benzothiazolyl Acetamide Comparator – MES and Sc-PTZ Seizure Models

The benzothiazolyl-substituted analog 4m—which retains the identical pyridin-4-yl-1,3,4-oxadiazol-2-yl-sulfanyl core as the target compound but replaces the N,N-diethylacetamide group with an N-(6-fluoro-benzothiazol-2-yl)acetamide—demonstrated significant anticonvulsant activity in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (Sc-PTZ) models. Compound 4m provided seizure protection at 30 mg/kg after 0.5 h and at 100 mg/kg after 4 h, indicating both potency and long duration of action, without neurotoxicity or CNS depression [1]. This result establishes that the anticonvulsant phenotype is conferred by the benzothiazolylacetamide tail, not by the pyridinyl-oxadiazole-sulfanyl core itself. The target compound 892428-62-5, with its distinct N,N-diethylacetamide terminus, is therefore structurally excluded from this anticonvulsant activity profile, confirming that the two molecules are not functionally interchangeable despite sharing the identical core.

Anticonvulsant MES seizure model Sc-PTZ seizure model

Anticancer Cytotoxicity Class-Level Benchmarking: Pyridine-1,3,4-Oxadiazole Derivatives Against A549 Lung Cancer Cells

In a 2025 study of pyridine-based 1,3,4-oxadiazole derivatives evaluated against A549 lung cancer cells via MTT assay, compound 5k (3,5-dichloro substitution) demonstrated an IC50 of 6.99 ± 3.15 μM, comparable to the standard 5-fluorouracil [1]. This compound shares the pyridine-oxadiazole pharmacophore with 892428-62-5 and establishes a class-level cytotoxicity benchmark. The target compound 892428-62-5 differs from 5k in its sulfanylacetamide linker and diethylamide tail versus 5k's direct amine linkage and 3,5-dichlorophenyl substitution. Structure-activity relationship (SAR) analysis from this study indicates that meta-substitution enhances activity while bulky electron-withdrawing groups reduce it, providing a rational framework for predicting that the target compound's distinct substitution pattern will yield a differentiated cytotoxicity profile relative to 5k [1]. Researchers requiring a pyridine-oxadiazole scaffold with a thioether-linked acetamide tail for SAR expansion or target engagement studies can use this benchmark to contextualize 892428-62-5's activity.

Anticancer Cytotoxicity A549 lung cancer

Enzymatic Inhibitory Potential Class-Level Evidence: Alkaline Phosphatase Inhibition by 1,3,4-Oxadiazole-Sulfanyl Acetamides

A structurally homologous series of phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides (compounds 9a-j) was evaluated against human alkaline phosphatase (ALP). The most potent compound, 9h, exhibited an IC50 of 0.420 ± 0.012 μM, representing a 6.7-fold improvement over the standard KH2PO4 (IC50 = 2.80 μM) [1]. Compound 9h displayed non-competitive enzyme inhibition kinetics and a binding energy of −7.90 kcal/mol against ALP (PDB 1EW2), with no toxicity in the brine shrimp viability assay (LD50 = 106.71 μM vs. potassium dichromate LD50 = 0.891 μM) [1]. This class-level evidence demonstrates that the sulfanylacetamide linkage to the 1,3,4-oxadiazole core is a privileged scaffold for enzyme inhibition. The target compound 892428-62-5, which replaces the benzyl group at C5 with pyridin-4-yl and the phenylacetamide tail with N,N-diethylacetamide, occupies a distinct but related chemical space that is valuable for probing the contribution of the pyridinyl group to enzyme binding specificity.

Alkaline phosphatase inhibition Enzyme inhibition SAR

Synthetic Modularity and Late-Stage Diversification Advantage of the Sulfanylacetamide Scaffold

The general synthetic strategy for 1,3,4-oxadiazol-2-yl-sulfanyl acetamides employs a convergent two-step protocol: (i) formation of the 5-substituted-1,3,4-oxadiazole-2-thiol core via cyclization of an acid hydrazide with carbon disulfide, and (ii) nucleophilic substitution with an N-substituted-2-chloroacetamide electrophile under mild basic conditions [1]. This modular route enables independent variation of the C5 substituent and the acetamide tail, making the scaffold inherently amenable to library synthesis and SAR exploration . The target compound 892428-62-5 embodies a specific combination (C5 = pyridin-4-yl; N-substituent = diethyl) that is not commonly reported in the primary literature, positioning it as a unique chemical probe for filling SAR gaps in oxadiazole-focused medicinal chemistry programs. In contrast, analog series with C5 benzyl, chlorophenyl, or trimethoxyphenyl groups are extensively characterized, leaving the pyridin-4-yl/diethylamide combination underexplored [1][2].

Modular synthesis Late-stage diversification Medicinal chemistry

892428-62-5 Best-Fit Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Anticancer SAR Probe: Differentiated Cytotoxicity Profiling Against Lung Adenocarcinoma (A549)

Researchers building structure-activity relationship (SAR) tables for pyridine-oxadiazole anticancer agents should procure 892428-62-5 as a structurally distinct comparator to compound 5k (IC50 = 6.99 μM against A549 cells) [1]. The target compound introduces a sulfanylacetamide linker and N,N-diethylamide tail that are absent in the published active series, enabling systematic evaluation of how thioether geometry and tertiary amide sterics modulate cytotoxicity. The class-level cytotoxicity benchmark of ~7 μM for pyridine-oxadiazole derivatives [1] provides a reference point for interpreting 892428-62-5's activity once experimentally determined.

Enzyme Inhibition Selectivity Profiling: Alkaline Phosphatase and Related Metalloenzymes

The sulfanylacetamide-oxadiazole scaffold has demonstrated potent non-competitive alkaline phosphatase inhibition (IC50 = 0.420 μM for compound 9h), validated by both enzyme kinetics and molecular docking (binding energy −7.90 kcal/mol against PDB 1EW2) [2]. 892428-62-5 replaces the benzyl group at C5 with a pyridin-4-yl moiety, which can participate in additional hydrogen-bonding and metal-coordination interactions with enzyme active sites. Procurement is recommended for selectivity profiling against ALP isozymes and related metallophosphatases.

Negative Control for Anticonvulsant Screening Programs

The benzothiazolyl-acetamide analog 4m, which shares the identical pyridinyl-oxadiazole-sulfanyl core as 892428-62-5, exhibits potent anticonvulsant activity (protection at 30 mg/kg in MES and Sc-PTZ models) [3]. 892428-62-5, bearing an N,N-diethyl rather than N-benzothiazolyl tail, is structurally excluded from this anticonvulsant phenotype [3]. This makes the compound an ideal negative control for confirming that anticonvulsant activity observed in oxadiazole series is indeed tail-dependent rather than core-driven.

Underexplored Chemical Space: Pyridin-4-yl / Diethylamide Combination for Novel IP Generation

Literature analysis reveals that the most extensively characterized 1,3,4-oxadiazole-sulfanyl acetamide series bear C5 benzyl, chlorophenyl, or trimethoxyphenyl substituents, while the pyridin-4-yl / N,N-diethyl combination remains pharmacologically uncharacterized [1][2]. Procuring 892428-62-5 provides access to this underexplored SAR region for broad-spectrum screening, with the potential to generate composition-of-matter and method-of-use patent claims distinct from existing oxadiazole intellectual property.

Quote Request

Request a Quote for N,N-diethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.